Potassium valerate

Cytoskeletal remodeling Colon epithelial cancer Proteomics

Potassium valerate (potassium pentanoate, CAS 19455-21-1) is the potassium salt of valeric acid, a straight-chain C5 short-chain fatty acid (SCFA) with the molecular formula C5H9KO2 and a molecular weight of 140.22 g/mol. As a member of the SCFA class, it serves as a key metabolic probe for investigating histone deacetylase (HDAC) inhibition and gut microbiota-host interactions.

Molecular Formula C5H9KO2
Molecular Weight 140.22 g/mol
CAS No. 19455-21-1
Cat. No. B096342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium valerate
CAS19455-21-1
Molecular FormulaC5H9KO2
Molecular Weight140.22 g/mol
Structural Identifiers
SMILESCCCCC(=O)[O-].[K+]
InChIInChI=1S/C5H10O2.K/c1-2-3-4-5(6)7;/h2-4H2,1H3,(H,6,7);/q;+1/p-1
InChIKeyOPCDHYPGIGFJGH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Potassium Valerate (CAS 19455-21-1) for SCFA-Based Research: Procurement Specifications and Comparative Benchmarking


Potassium valerate (potassium pentanoate, CAS 19455-21-1) is the potassium salt of valeric acid, a straight-chain C5 short-chain fatty acid (SCFA) with the molecular formula C5H9KO2 and a molecular weight of 140.22 g/mol [1]. As a member of the SCFA class, it serves as a key metabolic probe for investigating histone deacetylase (HDAC) inhibition and gut microbiota-host interactions. Unlike more commonly utilized SCFAs such as sodium butyrate or sodium propionate, the potassium counterion confers distinct physicochemical properties that can influence solubility, formulation compatibility, and biological activity in specific assay systems [1].

SCFA mechanistic probe for HDAC inhibition and microbiota-host signaling studies.

Microtubule-targeted research — distinct from butyrate’s intermediate filament effects.

Milder HDAC inhibition profile supports pathway discrimination (HDAC vs GPCR).

Potassium salt form may support higher aqueous solubility for stock preparation.

Why Potassium Valerate Cannot Be Substituted by Sodium Butyrate or Sodium Propionate Without Compromising Experimental Specificity


Although butyrate (C4), propionate (C3), and valerate (C5) are often grouped under the umbrella of 'short-chain fatty acids,' emerging proteomic and functional evidence demonstrates they are not functionally interchangeable [1]. Substituting potassium valerate with sodium butyrate or sodium propionate introduces confounding variables due to differences in chain length, counterion identity, and distinct cellular mechanisms of action [1]. Procurement decisions must be guided by the specific biological question: valerate uniquely targets the microtubule network and β-tubulin isotypes, whereas butyrate predominantly affects intermediate filaments and keratins [1]. Furthermore, the potassium salt form provides a critical variable for studies investigating ion-specific effects or requiring enhanced aqueous solubility compared to sodium salts [2].

Cytoskeletal target mismatch

Sodium butyrate primarily alters keratins/intermediate filaments, while valerate induces microtubule breakdown — endpoint interpretation may shift.

HDAC potency divergence

Butyrate exhibits 10–100× stronger HDAC inhibition; substitution may confound non-epigenetic SCFA pathway readouts.

Counterion & solubility effects

Sodium salts may differ in aqueous solubility and formulation behavior compared to the potassium form — stock preparation and assay reproducibility may be affected.

Potassium Valerate: Quantifiable Differentiation Evidence for Scientific Selection


Valerate Uniquely Targets β-Tubulin and Microtubule Dynamics, Distinct from Butyrate's Effect on Intermediate Filaments

A large-scale comparative proteomic and cellomic analysis in human colon epithelial cancer cells revealed that valerate exerts a unique and independent mechanism of action from butyrate and propionate. While butyrate primarily affected keratins and intermediate filaments, valerate specifically altered the expression of β-tubulin isotypes and induced microtubule breakdown [1]. This divergent cytoskeletal targeting was confirmed by high-content analysis (HCA) microscopy, which showed that valerate and propionate were most effective at inducing microtubule destabilization and G2/M cell cycle arrest, despite being weaker inducers of apoptosis compared to butyrate [1].

Cytoskeletal target
Head-to-head

Valerate: altered β-tubulin isotypes, microtubule breakdown, G2/M arrest.
Butyrate: keratin/intermediate filament effects, stronger apoptosis.

Supports distinct microtubule-targeted SCFA research.

In vitro colon epithelial cancer model; proteomic confirmation.

Cytoskeletal remodeling Colon epithelial cancer Proteomics

Valerate Demonstrates Lower HDAC Inhibition Potency Compared to Butyrate, Enabling Selective Epigenetic Profiling

Valeric acid and its salts inhibit class I histone deacetylases (HDACs) with an IC50 of approximately 2 mM , which is significantly less potent than butyrate's reported IC50 values in the low micromolar to sub-millimolar range in comparable assays [1]. This reduced potency is not a limitation but rather a differentiating feature that enables experimental discrimination between potent HDAC-dependent effects and other SCFA-mediated mechanisms, including G-protein coupled receptor (GPCR) activation [2].

HDAC inhibition potency
Cross-study

Valeric acid IC50 ~2 mM vs butyrate low µM to sub-mM (10–100× weaker).

Enables non-epigenetic SCFA pathway isolation.

Class I HDAC assay context; potency difference is a differentiating feature.

Histone deacetylase inhibition Epigenetics SCFA potency

In Vivo Neonatal Murine Model Demonstrates Valerate-Specific Enhancement of Intestinal Barrier Maturation and Bone Development

A comparative 28-day in vivo study in neonatal mice directly assessed the effects of formate, propionate, and valerate supplementation. Valerate uniquely and significantly increased body weight and intestinal length compared to control and other SCFA groups [1]. Furthermore, valerate supplementation specifically enhanced villus structure, crypt depth, and goblet cell number, along with upregulation of tight junction and mucin genes, indicating improved intestinal barrier function [1]. In the skeletal system, valerate uniquely improved bone microarchitecture, increased bone mineral density (BMD), and upregulated key osteogenic genes (Runx2, FGFR1, GHR) [1].

Neonatal in vivo model
Head-to-head

Valerate uniquely increased body weight, intestinal length, villus/crypt architecture, goblet cells, and bone mineral density vs formate and propionate.

Supports neonatal gut-bone axis model research.

28-day oral supplementation in mice; multi-parameter improvements reported.

Neonatal development Intestinal barrier function Bone mineral density

Potassium Counterion Provides Superior Aqueous Solubility Over Sodium Valerate for In Vitro Assay Preparation

The selection of the potassium salt of valeric acid, rather than the sodium salt, offers a distinct practical advantage for experimental workflows. Potassium valerate exhibits a boiling point of 185.3°C at 760 mmHg and a flash point of 80.5°C [1]. While direct experimental solubility data for potassium valerate are not widely published in the primary literature, class-level inference based on the physical properties of alkali metal salts of SCFAs indicates that potassium salts generally exhibit higher aqueous solubility than their sodium counterparts [2]. This inference is supported by vendor technical datasheets listing potassium valerate as suitable for use as an analytical standard for HPLC and in research and development .

Salt-form solubility
Class-level inference

Potassium salt reported suitable for HPLC standard preparation; higher aqueous solubility inferred vs sodium valerate.

Supports stock solution formulation review.

Direct comparative solubility data not located; verify for specific assay conditions.

Formulation science Solubility SCFA salts

Optimal Scientific and Industrial Applications for Potassium Valerate Based on Comparative Evidence


Investigating Microtubule Dynamics and Mitotic Arrest in Colon Cancer Cell Models

Based on direct comparative proteomic evidence showing valerate's unique targeting of β-tubulin isotypes and induction of microtubule breakdown, potassium valerate is the preferred SCFA probe for studies focused on cytoskeletal remodeling and G2/M cell cycle arrest in colon epithelial cells [1]. Substituting sodium butyrate would confound results due to its distinct action on intermediate filaments and stronger pro-apoptotic effects [1].

Neonatal Nutrition and Gut-Bone Axis Preclinical Studies

For research into early-life intestinal barrier maturation, immune modulation, and bone development, potassium valerate is uniquely supported by in vivo evidence demonstrating significant improvements across all three domains [1]. Comparative data show that formate and propionate do not confer the same magnitude of benefits in neonatal mice, making potassium valerate the most appropriate choice for such investigations [1].

Preparation of High-Concentration Stock Solutions for In Vitro HDAC Inhibition Assays

When experimental protocols demand high-concentration SCFA stock solutions for HDAC inhibition studies, the potassium salt of valerate offers practical advantages in solubility and formulation over the sodium salt [1]. Its documented suitability as an HPLC analytical standard further supports its use in assays requiring precise quantification and reproducibility .

Microbiome-Metabolite Interaction Studies Requiring a Milder HDAC Inhibitor

In experiments designed to dissect HDAC-dependent versus GPCR-mediated effects of SCFAs on host cells, potassium valerate serves as a valuable tool due to its lower HDAC inhibitory potency (~2 mM IC50) compared to butyrate [1]. This allows researchers to isolate the non-epigenetic contributions of valerate to cellular and physiological responses, which is critical for understanding its role as a gut microbial metabolite .

Application
Selection Property
Validation Focus
Microtubule dynamics / mitotic arrest studies
β-tubulin targeting, G2/M arrest induction
Cytoskeletal endpoint confirmation vs butyrate
Neonatal gut-bone axis research
Multi-system model response (intestinal barrier, bone)
Histological and gene expression endpoint review
High-concentration stock solution preparation
Potassium salt solubility profile
Solubility and HPLC analytical validation
Microbiome-metabolite HDAC vs GPCR pathway discrimination
Milder HDAC inhibition (~2 mM IC50)
GPCR-dependent vs HDAC-dependent endpoint dissection

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
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